Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride
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Overview
Description
Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of an amino group (-NH2) at the 4-position, a methyl group (-CH3) at the 1-position, and a carboxylate ester group (-COOEt) at the 3-position, with a hydrochloride counterion.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with ethyl acetoacetate and hydrazine hydrate.
Reaction Steps:
Ethyl acetoacetate is first reacted with hydrazine hydrate to form ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate.
The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
The industrial synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.
Continuous flow reactors and large-scale batch reactors are commonly used in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Various carboxylic acids and ketones.
Reduction: Primary amines and secondary amines.
Substitution: Amides, esters, and other substituted pyrazoles.
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to be involved in various biochemical reactions, but the specific pathways and downstream effects of this compound require further investigation .
Result of Action
It is known that pyrazole derivatives can have various biological activities, which suggests that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can potentially affect the action of this compound .
Scientific Research Applications
Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs targeting various diseases.
Industry: It is utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate
Uniqueness: Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which influences its chemical reactivity and biological activity. The presence of the amino group at the 4-position and the carboxylate ester group at the 3-position differentiates it from other pyrazole derivatives.
Properties
IUPAC Name |
ethyl 4-amino-1-methylpyrazole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-3-12-7(11)6-5(8)4-10(2)9-6;/h4H,3,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYURLQDKBMBVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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